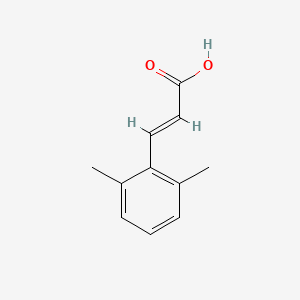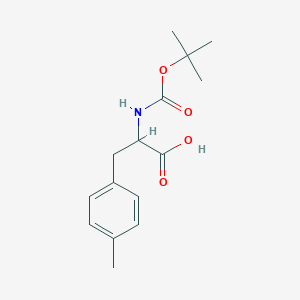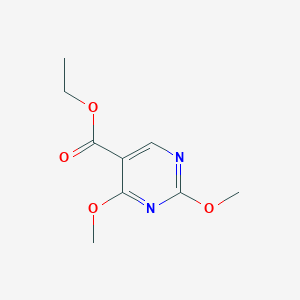
2,6-Dimethylcinnamic acid
Overview
Description
2,6-Dimethylcinnamic acid is an organic compound belonging to the cinnamic acid derivatives family. It is characterized by the presence of two methyl groups attached to the benzene ring at the 2 and 6 positions, along with a carboxylic acid group and an alkene double bond. This compound is known for its crystalline structure and is slightly soluble in water but freely soluble in many organic solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 2,6-Dimethylcinnamic acid involves the palladium-catalyzed decarboxylative Heck reaction. This reaction uses 2,6-dimethoxybenzoic acid and methyl acrylate as starting materials, with molecular oxygen serving as the oxidant. The reaction is facilitated by microwave heating, which significantly reduces the reaction time and catalyst loading compared to conventional methods .
Industrial Production Methods
In industrial settings, continuous-flow processing is employed to scale up the production of this compound. This method allows for simultaneous gas input and heating, resulting in high yields and efficient production .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethylcinnamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the alkene double bond to a single bond, forming saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst are used for halogenation reactions.
Major Products
Oxidation: Formation of 2,6-dimethylbenzaldehyde or 2,6-dimethylbenzoic acid.
Reduction: Formation of 2,6-dimethylhydrocinnamic acid.
Substitution: Formation of halogenated derivatives like 2,6-dimethyl-4-bromocinnamic acid.
Scientific Research Applications
2,6-Dimethylcinnamic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for various bioactive compounds.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential anticancer and anti-inflammatory activities.
Industry: Utilized in the production of dyes and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The biological effects of 2,6-Dimethylcinnamic acid are attributed to its ability to interact with various molecular targets and pathways. It can donate electrons to neutralize free radicals, thereby exhibiting antioxidant properties. Additionally, it can inhibit the growth of certain bacteria and cancer cells by interfering with their metabolic pathways .
Comparison with Similar Compounds
2,6-Dimethylcinnamic acid can be compared with other cinnamic acid derivatives such as:
Cinnamic acid: The parent compound with a similar structure but without the methyl groups.
2,4-Dimethylcinnamic acid: Another derivative with methyl groups at different positions.
3,5-Dimethoxycinnamic acid: A derivative with methoxy groups instead of methyl groups.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity .
Properties
IUPAC Name |
(E)-3-(2,6-dimethylphenyl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-8-4-3-5-9(2)10(8)6-7-11(12)13/h3-7H,1-2H3,(H,12,13)/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSYYWEOURRGKCD-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(4-ethoxyphenyl)-3-hydroxy-3-(3-nitrophenyl)-2H,3H,5H,6H,7H-1lambda5-imidazo[2,1-b][1,3]thiazin-1-ylium bromide](/img/structure/B3212910.png)

![3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-1-phenyl-2H,3H,5H,6H,7H,8H-1lambda5-imidazo[1,2-a]pyridin-1-ylium bromide](/img/structure/B3212941.png)









